molecular formula C6H10N2O2 B1384265 3-Tert-butyl-1,2,4-oxadiazol-5-ol CAS No. 163619-95-2

3-Tert-butyl-1,2,4-oxadiazol-5-ol

Cat. No.: B1384265
CAS No.: 163619-95-2
M. Wt: 142.16 g/mol
InChI Key: KPLBMUMCVZXMAC-UHFFFAOYSA-N
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Description

3-Tert-butyl-1,2,4-oxadiazol-5-ol is a heterocyclic compound characterized by a five-membered ring containing one oxygen and two nitrogen atoms. This compound is notable for its unique bioisosteric properties and a wide spectrum of biological activities, making it a valuable framework in drug development and other scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1,2,4-oxadiazol-5-ol typically involves the cyclization of tert-butylamidoxime with organic nitriles. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in a solvent like dimethylformamide (DMF) . The reaction proceeds through the formation of a nitrile oxide intermediate, which undergoes 1,3-dipolar cycloaddition to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be employed in an industrial setting, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1,2,4-oxadiazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

3-Tert-butyl-1,2,4-oxadiazol-5-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit selective agonist properties against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are involved in various cellular processes . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-1,2,4-oxadiazol-5-ol is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-tert-butyl-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2,3)4-7-5(9)10-8-4/h1-3H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLBMUMCVZXMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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